An In-depth Technical Guide to the Amabiline Biosynthesis Pathway in Borago officinalis
An In-depth Technical Guide to the Amabiline Biosynthesis Pathway in Borago officinalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of amabiline, a prominent pyrrolizidine alkaloid (PA) found in Borago officinalis (borage). PAs are a class of secondary metabolites known for their hepatotoxic effects, making the study of their biosynthesis crucial for the safe development of borage-based products in the pharmaceutical and nutraceutical industries. This document details the enzymatic steps involved in the formation of the necine base, supinidine, and the necic acid, viridifloric acid, which collectively form amabiline. It includes a summary of quantitative data on PA content in borage, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and analytical workflows.
Introduction
Borago officinalis, commonly known as borage or starflower, is a medicinal and culinary herb valued for its seed oil, which is rich in γ-linolenic acid (GLA). However, the presence of pyrrolizidine alkaloids (PAs), such as amabiline, in various parts of the plant raises safety concerns due to their potential hepatotoxicity[1][2]. Amabiline is an ester composed of the necine base supinidine and viridifloric acid[2]. Understanding the biosynthetic pathway of amabiline is essential for developing strategies to minimize its content in borage products and for exploring the potential of pathway intermediates in drug development. This guide synthesizes the current knowledge on the core biosynthetic pathway of amabiline in B. officinalis.
Amabiline Biosynthesis Pathway
The biosynthesis of amabiline is a multi-step process involving the convergence of two distinct pathways: the formation of the necine base (supinidine) and the synthesis of the necic acid (viridifloric acid).
Biosynthesis of the Necine Base: Supinidine
The biosynthesis of the pyrrolizidine ring system of supinidine originates from the polyamines putrescine and spermidine.
Step 1: Homospermidine Synthesis
The first committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) [1][3][4]. HSS is a key enzyme that has evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[3][4][5].
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Enzyme: Homospermidine Synthase (HSS)
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Substrates: Putrescine, Spermidine
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Product: Homospermidine
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Cofactor: NAD+[6]
Step 2: Oxidation of Homospermidine and Cyclization
Homospermidine undergoes a two-step oxidation and cyclization to form the bicyclic pyrrolizidine nucleus. This process is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . HSO oxidizes both primary amino groups of homospermidine, leading to the formation of the intermediate 1-formylpyrrolizidine .
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Enzyme: Homospermidine Oxidase (HSO)
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Substrate: Homospermidine
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Intermediate: 1-formylpyrrolizidine
Step 3: Reduction to Supinidine
The final step in the formation of the necine base is the reduction of 1-formylpyrrolizidine to yield supinidine. The specific reductase enzyme responsible for this conversion has not yet been fully characterized in Borago officinalis.
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Enzyme: (Uncharacterized) Reductase
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Substrate: 1-formylpyrrolizidine
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Product: Supinidine
Caption: Biosynthetic pathway of the necine base supinidine.
Biosynthesis of the Necic Acid: Viridifloric Acid
Necic acids are branched-chain carboxylic acids that esterify the necine base. Viridifloric acid is derived from the metabolism of branched-chain amino acids, specifically L-isoleucine and L-valine[7].
Step 1: Formation of C7-Pronecic Acid
The initial step in viridifloric acid biosynthesis involves the condensation of pyruvate and 2-oxoisovalerate (derived from valine metabolism). This reaction is catalyzed by C7-hydroxyacid synthase (C7HAS) , which is a specialized form of acetohydroxyacid synthase (AHAS)[8].
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Enzyme: C7-Hydroxyacid Synthase (C7HAS)
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Substrates: Pyruvate, 2-Oxoisovalerate
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Product: C7-Pronecic Acid[8]
Step 2: Conversion to Viridifloric Acid
The subsequent enzymatic steps that convert C7-pronecic acid into viridifloric acid are not yet fully elucidated. This part of the pathway likely involves a series of isomerizations and reductions.
Caption: Biosynthetic pathway of the necic acid viridifloric acid.
Final Esterification Step
The final step in amabiline biosynthesis is the esterification of the necine base supinidine with the necic acid viridifloric acid. This reaction is catalyzed by an uncharacterized acyltransferase.
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Enzyme: (Uncharacterized) Acyltransferase
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Substrates: Supinidine, Viridifloroyl-CoA (activated form)
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Product: Amabiline
Caption: Final esterification step to form amabiline.
Quantitative Data
Quantitative analysis of pyrrolizidine alkaloids in Borago officinalis reveals varying concentrations depending on the plant part and developmental stage. The following table summarizes reported concentrations of amabiline and related PAs.
| Plant Part | Pyrrolizidine Alkaloid | Concentration Range | Reference |
| Seeds | Amabiline | 0.002% of crude alkaloids | [Dodson & Stermitz, 1986][1] |
| Vegetative Tissues | Amabiline | 2-10 mg/kg (as part of total PAs) | [Lüthy et al., 1984, as cited in[1]] |
| Leaves (Wild) | Total Phenols | 5.21 mg GA/g | [Abu-Qaoud et al., 2018][9] |
| Leaves (Cultivated) | Total Phenols | 2.37 mg GA/g | [Abu-Qaoud et al., 2018][9] |
| Leaves (Wild) | Total Flavonoids | 22.4 mg RU/g | [Abu-Qaoud et al., 2018][9] |
| Leaves (Cultivated) | Total Flavonoids | 13.1 mg RU/g | [Abu-Qaoud et al., 2018][9] |
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids from Borago officinalis
This protocol is adapted from a validated LC-MS/MS method for PA quantification in borage leaves[4][10].
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Sample Preparation: Homogenize fresh or freeze-dried borage leaf material to a fine powder.
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Extraction Solvent: Prepare a solution of 0.2% formic acid in 10% methanol (v/v).
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Extraction Procedure: a. Weigh approximately 0.5 g of the homogenized plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Sonicate the mixture for 15 minutes at ambient temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction of the pellet with another 10 mL of extraction solvent. g. Combine the supernatants.
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Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the PAs with methanol.
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Sample Concentration: a. Evaporate the methanol eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for the extraction of PAs from Borago officinalis.
Quantification of Amabiline by LC-MS/MS
This protocol outlines the general parameters for the quantitative analysis of amabiline using a validated method[4][10].
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Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
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Flow Rate: 0.3 mL/min.
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Ionization Mode: Positive electrospray ionization (ESI+).
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for amabiline and other PAs of interest should be optimized.
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Quantification: Use of an external calibration curve with certified reference standards for amabiline.
Homospermidine Synthase (HSS) Activity Assay
This assay is based on the NAD+-dependent formation of homospermidine[2][6][7][8].
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Enzyme Extraction: Homogenize plant tissue in an appropriate buffer (e.g., Tris-HCl, pH 8.5) containing protease inhibitors. Centrifuge to obtain a crude protein extract.
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Reaction Mixture:
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Tris-HCl buffer (pH 9.0)
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NAD+
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Putrescine
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[1,4-14C]Spermidine (radiolabeled substrate)
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Crude enzyme extract
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Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
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Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
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Product Separation: Separate the radiolabeled homospermidine from the unreacted spermidine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Detection and Quantification: Quantify the amount of radiolabeled homospermidine using a scintillation counter or a radio-HPLC detector.
Conclusion
The biosynthesis of amabiline in Borago officinalis is a complex process that is becoming increasingly understood. The identification of key enzymes such as homospermidine synthase and C7-hydroxyacid synthase provides crucial insights into the pathway's regulation. However, several enzymes, particularly the reductase in supinidine formation, the enzymes for viridifloric acid maturation, and the final acyltransferase, remain to be fully characterized in borage. Further research, including gene expression studies and proteomic analyses, will be instrumental in elucidating the complete pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to ensure the safety and efficacy of Borago officinalis-derived products.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Report: Comparison of qualitative, quantitative analysis and antioxidant potential between wild and cultivated Borago officinalis leaves from palestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
